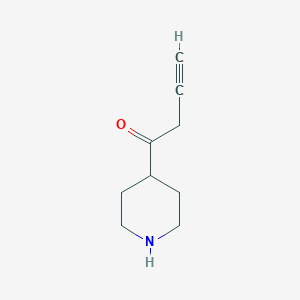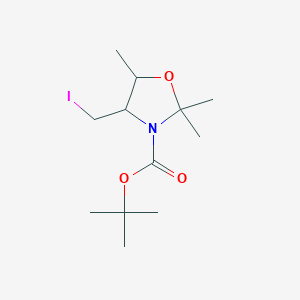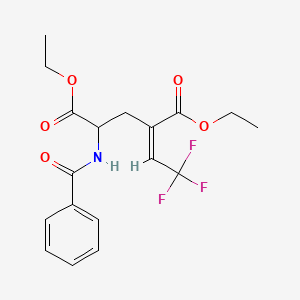
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that contains a thiazole ring substituted with an iodine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 5-iodo-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated thiazole with an amino alcohol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-one.
Reduction: 3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom may enhance the compound’s binding affinity to certain targets, while the amino group can form hydrogen bonds, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.
3-Amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol: Lacks the halogen substitution.
Uniqueness
The presence of the iodine atom in 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and binding properties, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C6H9IN2OS |
|---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
3-amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9IN2OS/c7-5-3-9-6(11-5)4(10)1-2-8/h3-4,10H,1-2,8H2 |
InChI Key |
DUPOPHXJTYXXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(CCN)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)





![1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile](/img/structure/B15255467.png)



![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B15255488.png)
